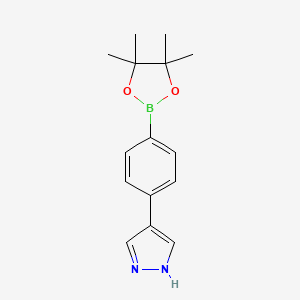

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

描述

属性

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWISFFAMZILFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions. The reaction typically requires heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: : This reaction involves the coupling of the boronic acid derivative with aryl halides in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: : The boronic acid group can be oxidized to form boronic esters or reduced to form boronic acids.

Substitution Reactions: : The phenyl group can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions

Palladium Catalysts: : Commonly used in Suzuki-Miyaura cross-coupling reactions.

Hydrazine Hydrate: : Used in the initial synthesis step.

Solvents: : Ethanol, methanol, and other organic solvents are used in the reactions.

Major Products Formed

Boronic Esters: : Formed through the oxidation of boronic acids.

Coupled Products: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Substituted Phenyl Derivatives: : Resulting from electrophilic substitution reactions.

科学研究应用

This compound has a wide range of applications in scientific research:

Chemistry: : Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: : Utilized in the production of advanced materials and in the development of new chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.

相似化合物的比较

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects : Methyl and trifluoroethyl groups enhance steric bulk and electronic effects, influencing reactivity and bioavailability. For example, trifluoroethyl derivatives show higher metabolic stability .

- Solubility : Polar substituents (e.g., dimethoxyethyl) improve aqueous solubility, critical for biological applications .

- Positional Isomerism : Meta-substituted phenylboronates (e.g., ) offer distinct regioselectivity in cross-coupling compared to para-substituted derivatives.

Yield Variations :

- Unsubstituted derivatives (e.g., ) achieve moderate yields (15–65%) due to competing side reactions.

- Electron-deficient substituents (e.g., trifluoromethyl in ) require harsher conditions but provide higher purity .

Physicochemical Properties

Notable Trends:

生物活性

The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in various fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a pyrazole ring and a dioxaborolane moiety, suggests potential biological activities that merit detailed investigation.

- IUPAC Name : this compound

- Molecular Formula : C15H19B N2O2

- Molecular Weight : 262.13 g/mol

- CAS Number : 1002334-12-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its interactions with biological systems.

1. Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed potent inhibitory effects on cancer cell lines. Specifically, the compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

2. Enzyme Inhibition

The compound's dioxaborolane structure suggests potential interactions with enzymes that are crucial for various metabolic processes.

Research Findings : In vitro assays have shown that this compound can inhibit certain kinases involved in cancer progression. For instance, it was observed to inhibit the activity of PI3K/Akt signaling pathways, which are frequently upregulated in cancerous tissues .

3. Neuroprotective Effects

Emerging research indicates that boron-containing compounds may also offer neuroprotective benefits.

Study Summary : An investigation into the neuroprotective properties of related pyrazole derivatives revealed that they could reduce oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits PI3K/Akt pathways | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic applications. Preliminary toxicological assessments indicate:

- Acute Toxicity : No significant acute toxicity was observed at therapeutic doses.

- Chronic Exposure : Long-term exposure studies are required to fully understand the chronic effects and potential carcinogenicity.

常见问题

Q. What are the standard synthetic routes for 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A common approach involves coupling aryl halides (e.g., 4-bromophenylpyrazole derivatives) with bis(pinacolato)diboron or pinacol boronic esters using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., X-Phos) in dioxane or THF at elevated temperatures (80–100°C) . For example, Miyaura borylation of brominated precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of triethylamine and Pd catalysts yields the target compound in moderate-to-good yields (e.g., 27–61% depending on purification methods) .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrazole ring (δ ~6.5–8.0 ppm for aromatic protons) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- X-ray Crystallography : Single-crystal analysis verifies bond lengths (e.g., B–O bonds ~1.36–1.38 Å) and spatial arrangement of substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 367.2 for C₁₈H₂₂BF₃N₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings involving this compound?

Q. How do computational methods like DFT support the analysis of this compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electron Density Distribution : Localization on the boronate ester and pyrazole nitrogen atoms, critical for charge-transfer applications .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption spectra, explaining optoelectronic behavior in OLEDs .

- Crystal Packing : Non-covalent interactions (e.g., C–H···π) stabilize the solid-state structure, aligning with X-ray data .

Q. What role does this compound play in materials science, particularly in OLEDs?

As a boron-containing building block , it enables:

- Electron-Transport Layers : Its electron-deficient boronate ester enhances charge mobility in devices like PPICNB-based OLEDs, achieving external quantum efficiencies (EQE) up to 13% .

- Thermal Stability : The pinacol group improves thermal decomposition thresholds (>300°C), critical for device longevity .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported synthetic yields?

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., deborylated products or homocoupling byproducts) .

- Ligand Screening : Test bulky ligands like SPhos or RuPhos to suppress side reactions in sterically hindered systems .

- Automated Synthesis : Integrated platforms (e.g., capsule-based systems) improve reproducibility by standardizing reaction parameters .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Data Contradictions and Resolution

Q. Why do crystallographic studies show variability in bond angles compared to DFT predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。